molecular formula C7H11NO3S B1642984 Ethyl 3-oxothiomorpholine-2-carboxylate

Ethyl 3-oxothiomorpholine-2-carboxylate

Cat. No.: B1642984
M. Wt: 189.23 g/mol
InChI Key: GLZNOYLLGLZTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxothiomorpholine-2-carboxylate is a versatile thiomorpholine derivative designed for use in medicinal chemistry and drug discovery research. This compound features a carboxylate ester and a ketone group on its thiomorpholine ring, making it a valuable synthetic intermediate for constructing more complex molecular architectures. Researchers can utilize this building block in the synthesis of novel heterocyclic compounds, particularly in developing pharmacologically active scaffolds. Its structure is analogous to other privileged fragments in medicinal chemistry, suggesting potential applications in creating libraries for high-throughput screening. The presence of the sulfur atom in the ring system may be exploited to modulate the electronic properties and metabolic stability of target molecules. As with all such reagents, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

ethyl 3-oxothiomorpholine-2-carboxylate

InChI

InChI=1S/C7H11NO3S/c1-2-11-7(10)5-6(9)8-3-4-12-5/h5H,2-4H2,1H3,(H,8,9)

InChI Key

GLZNOYLLGLZTOM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(=O)NCCS1

Canonical SMILES

CCOC(=O)C1C(=O)NCCS1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Oxothiomorpholine-2-Carboxylate

The methyl ester analog (CAS 1795304-62-9) shares the thiomorpholine core but differs in the ester alkyl group (methyl vs. ethyl). Key properties include:

  • Molecular Formula: C₆H₉NO₃S
  • Molecular Weight : 175.21 g/mol

Ethyl 3-((2-Chlorophenyl)Amino)-5-Methyl-2,4-Thiazolecarboxylate

This thiazole-based compound (CAS 440107-93-7) diverges in core structure but shares ester and sulfur functionalities:

  • Molecular Formula : C₁₃H₁₃ClN₂O₂S
  • Molecular Weight : 296.77 g/mol
  • Density : 1.344 g/cm³ (predicted)
  • Melting Point : 145–146°C
  • Boiling Point : 410.8°C (predicted)

Ethyl Furoquinoline Carboxylate Derivatives

The compound in (e.g., ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate) features a fused quinoline-furan core. While structurally distinct, its ethyl carboxylate group and trifluoromethyl substituent suggest applications in pharmaceuticals or agrochemicals, leveraging electron-withdrawing effects for enhanced reactivity .

Comparative Analysis Table

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted Applications
This compound Thiomorpholine C₇H₁₁NO₃S* ~189.24* Ethyl ester, oxo, thio Drug intermediates, bioactivity
Mthis compound Thiomorpholine C₆H₉NO₃S 175.21 Methyl ester, oxo, thio Similar to ethyl analog
Ethyl thiazolecarboxylate derivative Thiazole C₁₃H₁₃ClN₂O₂S 296.77 Chlorophenyl, thiazole Antimicrobial agents
Ethyl furoquinoline carboxylate Furoquinoline C₁₉H₁₈F₃NO₅ 409.35 Trifluoromethyl, quinoline Agrochemicals, ligands

*Estimated based on methyl analog data.

Key Research Findings

  • Structural Impact on Properties: The thiomorpholine core (vs. thiazole or quinoline) reduces molecular weight and complexity, favoring synthetic accessibility . Ethyl esters generally exhibit higher lipophilicity than methyl analogs, influencing bioavailability and hydrolysis rates .
  • Trifluoromethyl groups (as in ) improve metabolic stability and binding affinity in drug design .

Preparation Methods

Cyclocondensation of Mercaptoamines with Ketoesters

The cyclocondensation of mercaptoamines with ketoesters represents a direct route to construct the thiomorpholine core. For instance, reacting 2-mercaptoethylamine (1 ) with ethyl 3-oxobutanoate (2 ) under acidic conditions facilitates nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization to form the thiomorpholine ring.

Reaction Conditions :

  • Solvent: Ethanol or methanol under reflux (78–90 °C)
  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)
  • Time: 6–12 hours
  • Yield: 60–75%

The ester group at position 2 is incorporated via the ketoester starting material, eliminating the need for post-cyclization esterification. This method is advantageous for its simplicity but requires precise stoichiometry to avoid side products such as dimeric species or over-oxidized derivatives.

Multicomponent Reactions (MCRs) Involving Ketoacids and Thiols

Multicomponent reactions offer a one-pot approach to assemble the thiomorpholine skeleton. A Ugi-type reaction involving a ketoacid (e.g., 3-oxopropanoic acid), a thiol (e.g., ethanedithiol), an amine (e.g., glycine ethyl ester), and an isocyanide can yield functionalized thiomorpholines.

Representative Protocol :

  • Combine 3-oxopropanoic acid (3 ), ethanedithiol (4 ), glycine ethyl ester (5 ), and tert-butyl isocyanide (6 ) in methanol.
  • Stir at room temperature for 24 hours.
  • Acidify with HCl and extract with ethyl acetate.
  • Purify via column chromatography (hexane/ethyl acetate, 3:1).

Key Advantages :

  • High atom economy (70–85% yield)
  • Stereochemical control via chiral auxiliaries

This method is limited by the availability of specialized isocyanides and potential side reactions during acidification.

Oxidation of Thiomorpholine Derivatives

Post-cyclization oxidation introduces the 3-oxo group. For example, thiomorpholine-3-carboxylate (7 ) can be oxidized using Jones reagent (CrO3/H2SO4) or potassium permanganate (KMnO4) in acetone.

Optimized Oxidation Protocol :

  • Substrate: Ethyl thiomorpholine-3-carboxylate (7 )
  • Oxidizing Agent: KMnO4 (2 equivalents)
  • Solvent: Acetone/water (4:1)
  • Temperature: 0–5 °C (to prevent over-oxidation)
  • Yield: 65–80%

Challenges :

  • Over-oxidation to sulfones or sulfoxides
  • pH sensitivity (maintain neutral to slightly acidic conditions)

Esterification of 3-Oxothiomorpholine-2-Carboxylic Acid

If the carboxylic acid precursor is accessible, esterification with ethanol provides a straightforward route. Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or ethyl chloroformate are employed to activate the carboxyl group.

Procedure :

  • Dissolve 3-oxothiomorpholine-2-carboxylic acid (8 ) in dry dichloromethane.
  • Add DCC (1.1 equivalents) and dimethylaminopyridine (DMAP, catalytic).
  • Introduce ethanol (5 equivalents) and stir at room temperature for 12 hours.
  • Filter and concentrate to isolate the ester.

Yield : 70–90%
Purity : >95% (by HPLC)

This method is highly efficient but requires anhydrous conditions and purified starting materials.

Alternative Routes via Ring-Opening of Cyclic Sulfides

Ring-opening of tetrahydrothiophene derivatives followed by functionalization offers an unconventional pathway. For example, ethyl 4-oxotetrahydrothiophene-3-carboxylate (9 ) undergoes ammonolysis to open the ring, followed by re-cyclization with a diketone to form the thiomorpholine framework.

Steps :

  • Treat 9 with aqueous ammonia to yield a diamine intermediate.
  • React with ethyl 3-oxoglutarate (10 ) in refluxing toluene.
  • Acidify and extract with ethyl acetate.

Yield : 50–60%
Limitations :

  • Multi-step synthesis reduces overall efficiency
  • Competing side reactions during ammonolysis

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times. For instance, cyclocondensation of mercaptoamines and ketoesters under microwave conditions (100–150 W, 100–120 °C) completes in 10–30 minutes, improving yields to 80–90%.

Benefits :

  • Reduced energy consumption
  • Enhanced reproducibility

Comparative Analysis of Methods

Method Yield (%) Time Complexity Scalability
Cyclocondensation 60–75 6–12 h Moderate High
Multicomponent Reactions 70–85 24 h High Moderate
Oxidation 65–80 4–6 h Low High
Esterification 70–90 12 h Low High
Microwave-Assisted 80–90 0.5–1 h Moderate Moderate

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 3-oxothiomorpholine-2-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst). For thiomorpholine derivatives, cyclocondensation of ethyl glycinate derivatives with thiolactams under reflux in aprotic solvents (e.g., THF) is common. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate). Purity validation should use NMR (<sup>1</sup>H/<sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign <sup>1</sup>H and <sup>13</sup>C signals to confirm the thiomorpholine ring, ester group, and carbonyl moieties.
  • IR Spectroscopy : Identify C=O (1650–1750 cm<sup>−1</sup>) and C-S (600–700 cm<sup>−1</sup>) stretches.
  • Mass Spectrometry : Use HRMS to verify molecular formula (e.g., C7H11NO3S).
    Cross-reference data with analogous compounds like Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline derivatives .

Q. How should researchers handle safety and stability considerations for this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N2 or Ar) at −20°C to prevent hydrolysis of the ester group.
  • Hazard Assessment : Review GHS classifications for structurally similar esters (e.g., Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate) to infer reactivity and toxicity .
  • Waste Disposal : Follow institutional protocols for organic solvents and sulfur-containing compounds.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

  • Methodological Answer :

  • X-ray Diffraction : Grow single crystals via slow evaporation in a 1:1 ethanol/dichloromethane mixture. Refine structures using SHELXL (for small molecules) with anisotropic displacement parameters. Compare bond lengths (e.g., C-S vs. C-O) and torsion angles with computational models (DFT) .
  • Data Interpretation : Address discrepancies (e.g., puckered vs. planar thiomorpholine rings) using Hirshfeld surface analysis to assess intermolecular interactions .

Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to optimize geometries at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Transition State Analysis : Locate TSs using QST2/QST3 methods and validate with intrinsic reaction coordinate (IRC) calculations. Compare activation energies for ester vs. thiomorpholine ring reactivity .

Q. How can researchers design experiments to analyze the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Vitro Assays :
  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS.
  • ADME Prediction : Apply QSAR models (e.g., SwissADME) to estimate permeability (LogP), bioavailability, and CYP450 interactions. Validate with in vivo studies in rodent models .

Data Analysis & Contradiction Resolution

Q. How should conflicting NMR data for this compound derivatives be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments (e.g., 25°C to −60°C) to detect dynamic processes (e.g., ring puckering) causing signal broadening.
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals. Compare with data from analogs like Ethyl 2-oxo-6-phenyl-4-anilinocyclohexene carboxylates .
  • Statistical Validation : Apply principal component analysis (PCA) to cluster spectral data and identify outliers .

Q. What statistical methods are appropriate for comparing the bioactivity of this compound analogs?

  • Methodological Answer :

  • Dose-Response Analysis : Fit data to Hill equations using GraphPad Prism. Report IC50/EC50 values with 95% confidence intervals.
  • ANOVA : Compare means across analogs (e.g., thiomorpholine vs. morpholine derivatives) with post-hoc Tukey tests.
  • Machine Learning : Train random forest models on molecular descriptors (e.g., topological polar surface area) to predict activity cliffs .

Ethical & Reporting Standards

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Detailed Protocols : Document stoichiometry, reaction times, and purification steps using standards from IUPAC or ACS guidelines.
  • Data Deposition : Share crystallographic data (CIF files) in the Cambridge Structural Database and spectral data in PubChem .
  • Peer Review : Adhere to ethical reporting practices by citing prior work (e.g., SHELX refinements) and avoiding selective data presentation .

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